amine CAS No. 1087640-23-0](/img/structure/B603054.png)
[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine is an organic compound with a complex structure It is characterized by the presence of ethoxy, methoxyethyl, dimethylbenzene, and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine typically involves multiple steps. One common method includes the reaction of 4,5-dimethylbenzene-1-sulfonyl chloride with 2-ethoxy-N-(2-methoxyethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic substitution typically involve a catalyst like iron(III) chloride (FeCl3) and a halogen source like chlorine or bromine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals or as a component in advanced materials.
Mécanisme D'action
The mechanism of action of [(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-ethoxy-N-(2-methoxyethyl)aniline: Similar structure but lacks the sulfonamide group.
2-ethoxy-N-(2-methoxyethyl)benzamide: Contains a benzamide group instead of a sulfonamide.
2-methoxyethylamine: A simpler compound with only the methoxyethylamine group.
Uniqueness
[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ethoxy and methoxyethyl groups, along with the sulfonamide functionality, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
1087640-23-0 |
|---|---|
Formule moléculaire |
C13H21NO4S |
Poids moléculaire |
287.38g/mol |
Nom IUPAC |
2-ethoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO4S/c1-5-18-12-8-10(2)11(3)9-13(12)19(15,16)14-6-7-17-4/h8-9,14H,5-7H2,1-4H3 |
Clé InChI |
HUVNNMRTGARLTP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


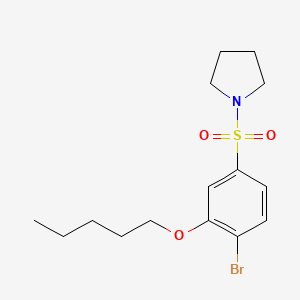
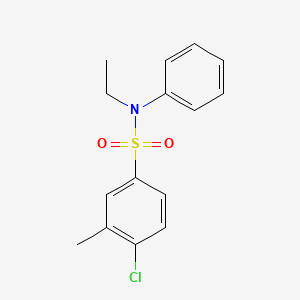
![1-[(6-methoxy-2-naphthyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B602977.png)
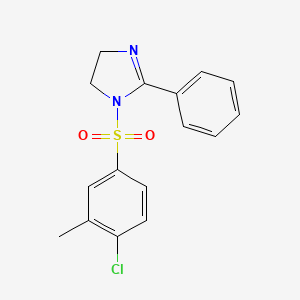
![4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B602980.png)
![1-{4-[4-(1H-imidazole-1-sulfonyl)phenoxy]benzenesulfonyl}-1H-imidazole](/img/structure/B602983.png)
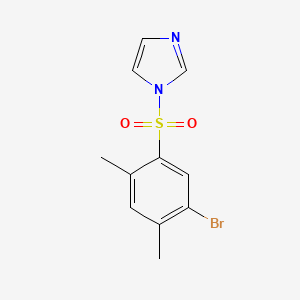
![4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B602985.png)
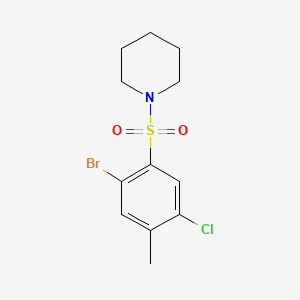
![2-methyl-1-({4'-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)-1H-imidazole](/img/structure/B602987.png)
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B602989.png)
![(2-Hydroxyethyl)[(3-methyl-4-pentyloxyphenyl)sulfonyl]amine](/img/structure/B602991.png)
amine](/img/structure/B602993.png)
amine](/img/structure/B602994.png)
